Allyl methyl carbonate

Descripción general

Descripción

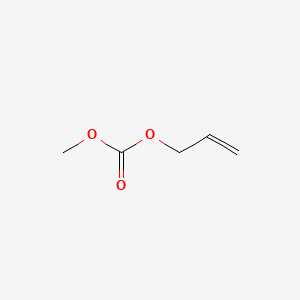

Allyl Methyl Carbonate (AMC) is a clear, colorless liquid . It is also known by other names such as Carbonic acid, methyl 2-propenyl ester, Methyl allyl carbonate, and methyl prop-2-enyl carbonate . It has a molecular weight of 116.12 .

Synthesis Analysis

AMC is employed in the Pd (0)-mediated synthesis of allyl aryl ethers and sulfides, and α,β-unsaturated carbonyls . A paper titled “Synthesis of Carbonates from Alcohols and CO2” discusses the synthesis of carbonates from alcohols and CO2, which could potentially be applied to the synthesis of AMC .

Molecular Structure Analysis

The linear formula of AMC is CH2=CHCH2OCOOCH3 . The structure of AMC involves a conjugated π electron system, which allows for overlap with double bonds .

Chemical Reactions Analysis

AMC is used in the Pd (0)-mediated synthesis of allyl aryl ethers and sulfides, and α,β-unsaturated carbonyls . A paper titled “Synthesis of allylated quinolines/isoquinolines” discusses the palladium-catalyzed cyclization–allylation of azides and AMC .

Physical And Chemical Properties Analysis

AMC has a refractive index of n20/D 1.406 (lit.), a boiling point of 59-60 °C/35 mmHg (lit.), and a density of 1.022 g/mL at 25 °C (lit.) . It is a flammable liquid and vapor .

Aplicaciones Científicas De Investigación

Synthesis of Allyl Aryl Ethers and Sulfides

Allyl methyl carbonate is employed in the palladium (0)-mediated synthesis of allyl aryl ethers and sulfides . This application is crucial in the field of organic synthesis where these compounds serve as intermediates for the production of pharmaceuticals and agrochemicals.

Production of α,β-Unsaturated Carbonyls

The compound is also used in the synthesis of α,β-unsaturated carbonyls . These carbonyls are important in various chemical reactions, including Michael addition and Aldol condensation, which are foundational in creating complex organic molecules.

Materials Science

In materials science, Allyl methyl carbonate can be utilized for modifying the properties of polymers and resins . Its incorporation into polymer chains can enhance the material’s thermal stability and mechanical strength.

Molecular Biology & Functional Genomics

Allyl methyl carbonate may find applications in molecular biology and functional genomics as a reagent for DNA and RNA synthesis . It could potentially be used to introduce allyl groups into nucleic acids, aiding in the study of gene expression and function.

Industrial Microbiology

In industrial microbiology, this compound could be used as a solvent or additive in fermentation processes . Its properties might help in optimizing the growth conditions for microbial cultures, thereby improving yield and efficiency.

Labware Manufacturing

Due to its chemical stability, Allyl methyl carbonate can be used in the production of labware . It can contribute to the creation of durable and resistant laboratory equipment that can withstand harsh chemicals and high temperatures.

Electrochemical Applications

Though not directly mentioned for Allyl methyl carbonate, similar compounds like Allyl methyl sulfone have been used as solvents or additives for electrochemical applications . It’s plausible that Allyl methyl carbonate could serve a similar purpose in enhancing the performance of batteries and fuel cells.

mAbs Development & Manufacturing

Lastly, in the development and manufacturing of monoclonal antibodies (mAbs), Allyl methyl carbonate could be used in the conjugation process . The compound might help in linking cytotoxic drugs to antibodies, which is a critical step in the production of antibody-drug conjugates for targeted cancer therapies.

Safety and Hazards

AMC is a flammable liquid and vapor. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Personal protective equipment, including face protection, is recommended when handling AMC. It should be used only outdoors or in a well-ventilated area, and kept away from heat, sparks, open flames, and hot surfaces .

Mecanismo De Acción

Target of Action

Allyl methyl carbonate is a chemical compound with the formula CH2=CHCH2OCOOCH3 . It is primarily used in the Pd (0)-mediated synthesis of allyl aryl ethers and sulfides, and α,β-unsaturated carbonyls . The primary targets of this compound are therefore these chemical structures.

Mode of Action

The mode of action of Allyl methyl carbonate involves the interaction with its targets through a process known as allylation . This is a chemical reaction that adds an allyl group to a substrate . Allyl methyl carbonate, being an allyl compound, can participate in such reactions.

Biochemical Pathways

The biochemical pathways affected by Allyl methyl carbonate are those involved in the synthesis of allyl aryl ethers and sulfides, and α,β-unsaturated carbonyls . These pathways are crucial in various chemical reactions and syntheses.

Result of Action

The result of the action of Allyl methyl carbonate is the formation of allyl aryl ethers and sulfides, and α,β-unsaturated carbonyls . These compounds have various applications in the field of organic chemistry.

Propiedades

IUPAC Name |

methyl prop-2-enyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-3-4-8-5(6)7-2/h3H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHLVIDQQTOMBGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30109313 | |

| Record name | Methyl 2-propen-1-yl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30109313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Allyl methyl carbonate | |

CAS RN |

35466-83-2 | |

| Record name | Methyl 2-propen-1-yl carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35466-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbonic acid, methyl 2-propenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035466832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-propen-1-yl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30109313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyl Methyl Carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.883 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Allyl methyl carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes allyl methyl carbonate a desirable reagent in palladium-catalyzed allylic substitutions?

A1: Allyl methyl carbonate stands out due to its exceptional leaving group ability in the presence of palladium catalysts. [] Studies have shown that in reactions involving a mixture of allyl methyl carbonate and allyl vinyl carbonate, palladium catalysts preferentially activate allyl vinyl carbonate, leaving allyl methyl carbonate largely unreacted. [] This selectivity highlights its potential for controlled and efficient modifications in multi-functional molecules.

Q2: Can you elaborate on the role of allyl methyl carbonate in palladium-catalyzed three-component coupling reactions (TCCR)?

A2: Allyl methyl carbonate participates as an allylating agent in palladium-catalyzed TCCRs. For instance, it reacts with aryl isocyanides and trimethylsilyl azide in the presence of a palladium catalyst to yield allyl aryl cyanamides. [, ] Mechanistic studies suggest the formation of a (η3-allyl)(η3-cyanamido)palladium complex, analogous to bis-π-allylpalladium complexes, as a key intermediate. [] This intermediate then undergoes a π-allylpalladium mimic of the Curtius rearrangement, showcasing the unique reactivity enabled by allyl methyl carbonate in these transformations.

Q3: Are there other notable applications of allyl methyl carbonate in palladium-catalyzed reactions?

A3: Beyond TCCRs, allyl methyl carbonate plays a crucial role in synthesizing various heterocycles. For example, it enables the preparation of 2-allyltetrazoles through a [3+2] cycloaddition between a π-allylpalladium azide complex and cyano compounds. [] This reaction further exemplifies the versatility of allyl methyl carbonate in constructing complex molecular architectures.

Q4: Can allyl methyl carbonate be used with catalysts other than palladium?

A4: While palladium catalysis dominates its applications, allyl methyl carbonate has shown promise in rhodium-catalyzed reactions. It facilitates the synthesis of 4-unsubstituted 1,2-benzothiazines from sulfoximines through a domino allylation/oxidative cyclization sequence catalyzed by rhodium(III) complexes. [] This example demonstrates its potential utility in expanding the scope of metal-catalyzed transformations.

Q5: How do structural modifications of allyl methyl carbonate influence its reactivity?

A5: While the provided research primarily focuses on allyl methyl carbonate, it highlights the importance of the leaving group in palladium-catalyzed reactions. Comparing allyl methyl carbonate with allyl vinyl carbonate demonstrates that the leaving group's nature significantly impacts the reaction pathway and product selectivity. [] Further research exploring derivatives of allyl methyl carbonate with varying leaving groups could provide valuable insights into fine-tuning reactivity and selectivity in various catalytic transformations.

Q6: Have computational methods been employed to study allyl methyl carbonate and its reactions?

A6: While the provided research primarily focuses on experimental findings, computational studies could offer valuable insights into the reactivity and selectivity of allyl methyl carbonate in various transformations. For example, density functional theory (DFT) calculations could elucidate reaction mechanisms, transition state energies, and the influence of different catalysts and substituents. Such computational investigations could guide the development of more efficient and selective synthetic methodologies.

Q7: What analytical techniques are commonly used to characterize and quantify allyl methyl carbonate?

A9: Standard spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), are routinely employed for characterizing allyl methyl carbonate and its reaction products. [, , ] Additionally, high-performance liquid chromatography (HPLC) has been utilized to separate and analyze enantiomers of related compounds, highlighting its potential application in studying chiral derivatives of allyl methyl carbonate. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-Azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B1268067.png)

![8-Azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1268068.png)